6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tri-heterocyclic core fused with a benzyl-substituted piperidine ring and aromatic substituents. Its molecular structure confers versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and oncological pathways. The compound’s key features include:
- Core: Pyrazolo[3,4-d]pyrimidine, a scaffold known for kinase inhibition and receptor modulation .
- N-(4-methylphenyl) and 1-phenyl groups: Influence binding affinity and selectivity .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6/c1-22-12-14-25(15-13-22)32-28-27-21-31-36(26-10-6-3-7-11-26)29(27)34-30(33-28)35-18-16-24(17-19-35)20-23-8-4-2-5-9-23/h2-15,21,24H,16-20H2,1H3,(H,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBXAKPRNYVOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor plays a crucial role in neural signaling and plasticity. Its GluN2B subunit is particularly important for the regulation of synaptic plasticity and memory function.
Mode of Action
The compound acts as a GluN2B selective NMDA receptor antagonist . It binds to the GluN2B subunit, preventing excessive stimulation and providing neuroprotective effects. Molecular dynamics simulations have revealed molecular interactions similar to those of phenolic GluN2B antagonists with the ifenprodil binding site.
Result of Action
The compound’s action results in the inhibition of the NMDA receptor’s GluN2B subunit, leading to neuroprotective effects. In a two-electrode voltage clamp experiment, the enantiomers 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols (S)-10a and ®-10a showed higher inhibitory activity than ifenprodil.
Action Environment
The compound’s resistance to glucuronidation could potentially make it more stable in biological environments compared to phenolic GluN2B antagonists.
Biological Activity
6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C30H30N6
- Molecular Weight : 474.612 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its structural similarity to adenosine triphosphate (ATP), allowing it to act as an inhibitor of various kinases involved in cancer progression. It has been shown to selectively target the GluN2B subunit of the N-Methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuroprotection and synaptic plasticity modulation .
Table 1: Summary of Biological Activities
| Activity | Target/Mechanism | Implications |
|---|---|---|
| NMDA Receptor Antagonism | Selective inhibition of GluN2B subunit | Potential treatment for neurodegenerative diseases |
| Kinase Inhibition | Inhibition of cancer-related kinases | Anticancer properties |
| Dopamine Receptor Modulation | Interaction with dopamine receptor subtypes | Possible applications in psychiatric disorders |
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific kinases can lead to reduced tumor cell proliferation and enhanced apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds have shown promising results against breast cancer cell lines .
Neurological Implications
The interaction with NMDA receptors suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. By modulating synaptic activity, the compound may help alleviate symptoms associated with these diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Effects : A study on a related pyrazolo[3,4-d]pyrimidine compound demonstrated significant antiproliferative effects on breast cancer cell lines, indicating a potential pathway for therapeutic development .
- Neurological Studies : Research focusing on NMDA receptor antagonists has shown that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease .
- Dopamine Receptor Interaction : Compounds with similar structures have been evaluated for their affinity towards dopamine receptors, revealing potential applications in treating schizophrenia and other mood disorders .
Scientific Research Applications
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Properties :
- Antitumor Activity :
- Antiviral Properties :
Case Studies
Several studies have documented the pharmacological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives, many of which share structural motifs but differ in substituents, leading to distinct pharmacological profiles. Below is a comparative analysis with key analogues:
Substituent-Driven Activity Differences
- Piperidine/Piperazine Rings :
- Aromatic Substituents :
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The core is constructed via cyclocondensation between 5-amino-1-phenyl-1H-pyrazole-3-carboxamide and diethyl malonate under basic conditions. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, forms the dihydroxypyrazolo[3,4-d]pyrimidine intermediate 1 (yield: 89%). Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ), achieving 61% yield.
Alternative Route via Buchwald-Hartwig Amination
For derivatives requiring late-stage functionalization, a palladium-catalyzed heterocycle closure using Buchwald-Hartwig conditions enables direct introduction of aryl groups at position 1. This method circumvents intermediate purification, yielding 74–77% for analogous structures.
Regioselective Substitution at Position 6
The 4-benzylpiperidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) at position 6 of the dichloro intermediate 2 :
Reaction with 4-Benzylpiperidine
Heating 2 with 4-benzylpiperidine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates substitution. Potassium carbonate (K₂CO₃) acts as a base, achieving >85% conversion based on analogous piperidine substitutions. The product, 6-(4-benzylpiperidin-1-yl)-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), is isolated via column chromatography (hexane:ethyl acetate, 3:1).
Optimization of Reaction Conditions
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysis : Addition of catalytic KI improves reaction rate by stabilizing the transition state.
- Temperature Control : Reactions above 100°C promote decomposition, necessitating careful thermal monitoring.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclocondensation Route | Buchwald-Hartwig Route |
|---|---|---|
| Total Yield | 52% | 48% |
| Steps | 4 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
The cyclocondensation route is preferred for large-scale synthesis due to higher reproducibility and lower catalyst costs.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
POCl₃-mediated chlorination of dihydroxypyrazolo[3,4-d]pyrimidine (1 ) predominantly occurs at position 4 and 6 due to electronic effects. Excess POCl₃ (5 equiv) and prolonged reflux (8 hours) ensure complete conversion.
Steric Hindrance in Piperidine Substitution
Bulky 4-benzylpiperidine requires elevated temperatures (100°C) and extended reaction times (24 hours) for complete substitution. Microwave-assisted synthesis reduces time to 2 hours at 150°C.
Byproduct Formation During Amination
N-alkylation byproducts are minimized using a 10-fold excess of 4-methylaniline and rigorous exclusion of moisture.
Industrial-Scale Adaptation
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The synthesis typically involves multi-step reactions starting with a pyrimidine precursor. For example:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions under reflux conditions, often using ethanol or acetonitrile as solvents .
- Step 2: Introduction of the 4-benzylpiperidin-1-yl group via nucleophilic substitution or coupling reactions, requiring catalysts like palladium or copper in inert atmospheres .
- Step 3: Functionalization of the N-(4-methylphenyl)amine moiety through Buchwald-Hartwig amination or Ullmann coupling, optimized with ligands such as XPhos . Key Considerations: Reaction temperature (80–120°C), solvent polarity, and catalyst selection significantly impact yield and purity.
Q. How can the molecular structure of this compound be characterized?
Use a combination of analytical techniques:
- 1H/13C NMR: Assign signals for the benzylpiperidine, pyrazolo[3,4-d]pyrimidine, and 4-methylphenyl groups. Look for distinct peaks:
- Aromatic protons (δ 7.2–8.1 ppm) .
- Piperidine N-CH2 (δ 2.5–3.5 ppm) .
- HRMS: Confirm molecular formula (e.g., C31H30N6) with <2 ppm error .
- X-ray crystallography: Resolve dihedral angles between the pyrimidine core and substituents, as seen in related pyrazolo[3,4-d]pyrimidines (e.g., 12.8° twist in fluorophenyl analogs) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Prioritize assays based on structural analogs:
- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory: COX-2 inhibition assay or LPS-induced TNF-α suppression in macrophages .
- Kinase inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization . Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity?
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The benzylpiperidine group may occupy hydrophobic pockets, while the pyrimidine core hydrogen-bonds with catalytic lysine residues .
- DFT Calculations: Analyze electron density maps to predict reactive sites for derivatization (e.g., electrophilic substitution at C-6) .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological data for similar compounds?
Example: Discrepancies in IC50 values for pyrazolo[3,4-d]pyrimidines may arise from assay conditions.
- Validation Steps:
Replicate assays under standardized conditions (e.g., serum-free media, 48h incubation) .
Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT).
Compare solubility profiles (DMSO stock concentration impacts bioavailability) .
- Case Study: A 2023 study resolved conflicting anti-tumor data by correlating cellular uptake (measured via HPLC) with activity .
Q. How can structure-activity relationship (SAR) studies guide derivatization?
Design analogs with systematic substitutions:
| Position | Modification | Observed Effect | Source |
|---|---|---|---|
| C-6 (piperidine) | Replace benzyl with 4-fluorophenyl | ↑ Selectivity for EGFR | |
| N-4 (amine) | Introduce methoxy groups | ↓ Cytotoxicity, ↑ solubility | |
| Pyrimidine core | Sulfur substitution at C-2 | ↑ Kinase inhibition | |
| Methodology: Synthesize 10–15 derivatives, test in parallel assays, and use PCA to identify critical substituents . |
Experimental Design & Data Analysis
Q. What reaction conditions maximize yield for introducing the 4-benzylpiperidin-1-yl group?
- Optimized Protocol:
- Reagent: 4-Benzylpiperidine (1.2 eq), K2CO3 (2 eq), dry acetonitrile.
- Temperature: 80°C, 12h under N2.
- Yield: 68–72% after recrystallization (ethanol/water) .
- Troubleshooting:
- Low yield: Switch to DMF as solvent or add KI (10 mol%) .
- Purity issues: Use silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) .
Q. How to analyze metabolic stability in preclinical models?
- In vitro: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t1/2 .
- In vivo: Administer 10 mg/kg IV/PO to rodents, collect plasma at 0.5, 1, 2, 4, 8h. Use Phoenix WinNonlin for PK modeling . Key Metrics: Clearance (CL), volume of distribution (Vd), oral bioavailability (F%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
